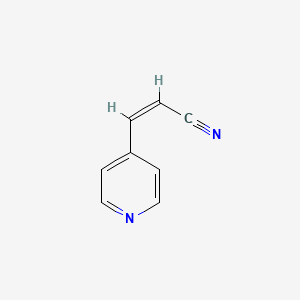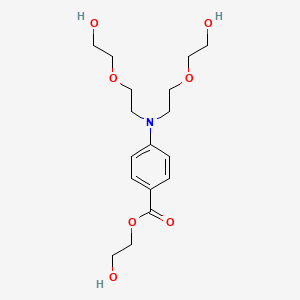
Peg-25 paba
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PEG-25 PABA, or Polyethylene Glycol (25) PABA, is a derivative of the commonly used sunscreen agent PABA, or para-aminobenzoic acid. PABA strongly absorbs UVB radiation and converts it into less damaging infrared radiation (heat). UV radiation is an important cause of premature aging of the skin and in the development of melanoma and other forms of skin cancer.
Aplicaciones Científicas De Investigación
1. Urinary Excretion Studies in Sunscreen Users
Peg-25 PABA is used in studies to understand body accumulation and excretion patterns in users of sunscreens. A method involving solid-phase extraction and size-exclusion liquid chromatography helps determine this compound levels in human urine. This approach aids in assessing the percutaneous absorption of this compound when sunscreen is applied, contributing valuable data for safety and efficacy analysis of sunscreen products (Balaguer et al., 2008).
2. Photostability Assessment of Sunscreen Agents
This compound is also a subject of research in the comparison of the photostability of various sunscreen agents. By employing high-performance liquid chromatographic methods, the stability of this compound and other sunscreen agents under irradiation is analyzed. This research is pivotal in understanding and improving the longevity and effectiveness of sunscreens (Vanquerp et al., 1999).
3. Understanding Sunscreen Absorption in Human Skin
Research includes using a stripping method to quantify the absorption of this compound in human skin. This study involves analyzing the remanence of this compound in the stratum corneum over time, providing insights into the skin penetration and retention of sunscreen agents (Couteau et al., 2001).
4. Role in Stabilization of NO Prodrugs and Anticancer Leads
This compound is studied for its potential in stabilizing nitric oxide (NO) prodrugs and anticancer lead compounds. When incorporated into polymer-protected nanoparticles, this compound shows promise in enhancing the therapeutic benefits of NO prodrugs by delaying their activation and release, crucial for effective cancer treatment (Kumar et al., 2010).
5. Development of Polymeric Prodrugs
This compound is involved in the synthesis of polymeric prodrugs, where it is used as a carrier to achieve controlled and sustained release of therapeutic agents. This application is significant in enhancing the efficiency of drug delivery systems, particularly in cancer therapies (Li et al., 2014).
6. Creation of Nanocomposites for Biomedical Applications
Research includes synthesizing nanocomposites involving this compound for biomedical applications, such as antibacterial and cytotoxicity studies. These studies are pivotal in advancing the development of new materials with potential medical applications (Jayeoye et al., 2020).
Propiedades
| 116242-27-4 | |
Fórmula molecular |
C17H27NO7 |
Peso molecular |
357.403 |
Nombre IUPAC |
2-hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate |
InChI |
InChI=1S/C17H27NO7/c19-7-12-23-10-5-18(6-11-24-13-8-20)16-3-1-15(2-4-16)17(22)25-14-9-21/h1-4,19-21H,5-14H2 |
Clave InChI |
ORWUQAQITKSSRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCCO)N(CCOCCO)CCOCCO |
Sinónimos |
PEG-25;PABA Polyethylene Glycol (25) PABA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


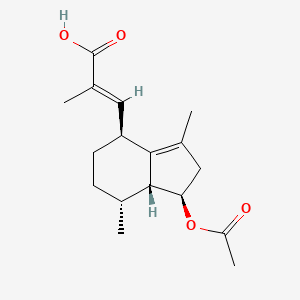
![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)
![6-[4-[2-(2-Benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine](/img/structure/B569872.png)
![Ethanone, 1-(3-methylene-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, endo- (9CI)](/img/no-structure.png)
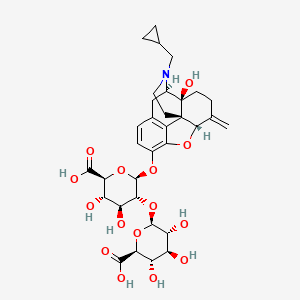
![6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569879.png)
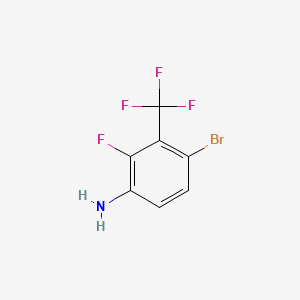
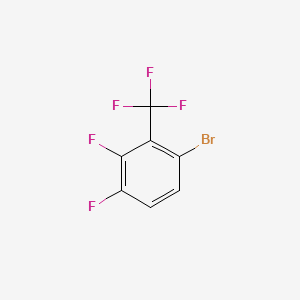
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B569886.png)
